Ethyl 2-amino-2-methyl-4-phenylbutanoate
Description
Contextualization within Amino Acid Ester Chemistry
Amino acid esters are a fundamental class of organic compounds derived from amino acids, where the carboxylic acid group is converted into an ester. This modification is crucial in synthetic chemistry, particularly in peptide synthesis, as it protects the carboxyl group from unwanted reactions while the amine group is being coupled with another amino acid. Ethyl 2-amino-2-methyl-4-phenylbutanoate is the ethyl ester of 2-amino-2-methyl-4-phenylbutanoic acid, a derivative of homophenylalanine.
These compounds serve as versatile building blocks for more complex molecules. evonik.com Non-natural or "unusual" amino acids, including α,α-disubstituted variants like the one , are increasingly vital in medicinal chemistry. acs.org They are used as starting materials for complex syntheses, as diverse elements in structure-activity relationship (SAR) campaigns, and as integral components of peptidomimetic drugs. acs.org The ester functionality, in particular, makes them suitable for a wide range of chemical transformations and integrations into larger molecular scaffolds.
Significance of the α-Quaternary Carbon Center
The defining structural feature of this compound is its α-quaternary carbon—the alpha-carbon atom is bonded to four non-hydrogen substituents (an amino group, a methyl group, a phenylethyl group, and the ethyl ester carbonyl group). This feature, known as α,α-disubstitution, imparts unique and highly desirable properties to molecules.
Key Properties Conferred by the α-Quaternary Center:
Conformational Restriction: The steric bulk of having two substituents on the alpha-carbon severely restricts the rotational freedom around the peptide backbone when these amino acids are incorporated into peptides. This property is invaluable for designing peptides and peptidomimetics with stable, predictable secondary structures, such as helices or extended conformations. nih.gov
Enhanced Stability: α,α-Disubstituted amino acids exhibit increased resistance to enzymatic degradation (metabolic stability). The steric hindrance protects the adjacent peptide bonds from cleavage by proteases.
Despite these benefits, the construction of a chiral α-quaternary center is a long-standing and significant challenge in organic synthesis due to the steric congestion around the reaction center. nih.govresearchgate.net Consequently, a great deal of research has been dedicated to developing efficient methods for their synthesis. Emerging strategies include synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies. nih.govresearchgate.net The development of efficient routes to access α,α-disubstituted α-amino acids remains a major goal in drug discovery and organic synthesis. nih.gov
Overview of Prior Research Trends on Related Phenylbutanoate Structures
The broader family of phenylbutanoate derivatives has been the subject of extensive research, largely driven by their utility as intermediates in the synthesis of high-value pharmaceutical agents. The research trends in this area highlight the potential applications and synthetic pathways relevant to this compound.
A primary focus of research has been the use of phenylbutanoate scaffolds as key precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. researchgate.netnih.gov For instance, L-homophenylalanine, the parent amino acid of the title compound (without the α-methyl group), is a crucial precursor for ACE inhibitors. researchgate.netnih.gov
Key research trends involving related phenylbutanoate structures are summarized below:
| Related Compound | Research Focus/Application | Key Findings/Methods | References |
|---|---|---|---|
| Ethyl 2-oxo-4-phenylbutanoate | Precursor for ACE inhibitors (e.g., Enalapril, Lisinopril) and chiral alcohols. | Enzymatic and catalytic asymmetric reduction to produce enantiomerically pure (R)-2-hydroxy-4-phenylbutanoate. Methods include using biocatalysts like Saccharomyces cerevisiae or Pt/Al₂O₃-cinchona catalysts. | chemicalbook.comgoogle.comresearchgate.netresearchgate.net |
| Ethyl 2,4-dioxo-4-phenylbutyrate | Versatile intermediate for large-scale synthesis of enantiopure α-hydroxy and α-amino acid esters (homophenylalanine derivatives). | Used in Claisen condensation reactions followed by further chemical modifications. Also investigated for Src Kinase inhibitory activity. | ut.ac.irresearchgate.net |
| L-Homophenylalanine Ethyl Ester | Investigated for neuroprotective and anti-tumor properties. Used in the synthesis of phosphonic acid analogues as enzyme inhibitors. | Studied as a therapeutic agent for neurodegenerative disorders and as a building block for bioactive compounds. | lookchem.commdpi.com |
| Various Phenylbutanoic Acids | Used as histone deacetylase (HDAC) inhibitors with applications in treating urea (B33335) cycle disorders and in cancer research. | Sodium phenylbutyrate is an approved drug, demonstrating the therapeutic relevance of the core phenylbutanoate structure. | nih.govnih.gov |
The synthesis of these intermediates often involves multi-step chemical processes or biocatalytic methods to achieve high enantiomeric purity, which is critical for pharmaceutical applications. researchgate.netresearchgate.net The consistent theme across this research is the value of the phenylbutanoate skeleton as a robust platform for constructing stereochemically complex and biologically active molecules.
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-4-phenylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-12(15)13(2,14)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10,14H2,1-2H3 |
InChI Key |
JVWKWQBSJFGQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Amino 2 Methyl 4 Phenylbutanoate
Direct Synthetic Routes
Direct synthetic routes aim to construct the core structure of Ethyl 2-amino-2-methyl-4-phenylbutanoate in a highly convergent manner. These methods often involve the simultaneous formation of multiple bonds or the direct assembly of the key structural motifs.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. For the synthesis of α-amino acids, the Bucherer-Bergs reaction stands as a prominent and relevant MCR. alfa-chemistry.comorganic-chemistry.org This reaction conventionally produces hydantoins from a ketone, cyanide, and ammonium (B1175870) carbonate, which can then be hydrolyzed to the desired α,α-disubstituted amino acid. wikipedia.orgencyclopedia.pub
A plausible Bucherer-Bergs pathway to the target compound would commence with 4-phenyl-2-butanone. The reaction with potassium cyanide and ammonium carbonate would yield 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione. Subsequent hydrolysis of this hydantoin (B18101) intermediate under acidic or basic conditions would afford 2-amino-2-methyl-4-phenylbutanoic acid. The final step is a standard esterification, for example, by reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane, to yield the final product, this compound. mdpi.com
Table 1: Proposed Bucherer-Bergs Route to this compound
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | 4-phenyl-2-butanone | KCN, (NH₄)₂CO₃, aqueous ethanol, heat | 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
| 2 | Hydantoin Intermediate | H₃O⁺ or OH⁻, heat | 2-amino-2-methyl-4-phenylbutanoic acid |
| 3 | Amino Acid | Ethanol (EtOH), SOCl₂ or TMSCl, room temp. | This compound |
Condensation and Subsequent Reduction Approaches
This strategy involves forming a key functional group through a condensation reaction, which is then chemically reduced in a subsequent step to install the amine functionality. A hypothetical route could be envisioned starting from 3-phenylpropionaldehyde. A Henry reaction (nitro-aldol condensation) with nitropropane, catalyzed by a base, would form a β-nitro alcohol.
Subsequent dehydration of this intermediate would yield a nitroalkene. The crucial step would be the conjugate reduction of the carbon-carbon double bond and the simultaneous or sequential reduction of the nitro group to a primary amine. This transformation can often be achieved using catalytic hydrogenation (e.g., H₂ over Palladium or Platinum) or with reducing agents like lithium aluminum hydride (LiAlH₄). The resulting 2-amino-2-methyl-4-phenylbutanoic acid would then undergo esterification as previously described to yield the title compound. This pathway remains speculative in the absence of direct literature precedent for these specific substrates.
Grignard Reagent Mediated Syntheses
Grignard reagents are powerful tools for carbon-carbon bond formation. While not a direct route to the final amino ester, they are instrumental in synthesizing the key precursor, Ethyl 2-oxo-4-phenylbutanoate. google.com This method involves the reaction of a phenethylmagnesium halide with an oxalate (B1200264) ester.
Specifically, the synthesis begins with the formation of a Grignard reagent from a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) and magnesium metal in an aprotic solvent like tetrahydrofuran (B95107) (THF) or methyl tert-butyl ether (MTBE). google.com This organometallic species is then added to diethyl oxalate. The addition reaction forms the α-ketoester skeleton. An acidic workup completes the reaction, yielding Ethyl 2-oxo-4-phenylbutanoate. google.com This keto-ester is a vital precursor for indirect synthetic methods.
Table 2: Grignard Synthesis of Ethyl 2-oxo-4-phenylbutanoate Precursor
| Reactant 1 | Reactant 2 | Solvent | Reaction Temperature | Product | Yield | Reference |
| 2-Phenylethylmagnesium bromide | Diethyl oxalate | MTBE / THF | -15 to 20 °C | Ethyl 2-oxo-4-phenylbutanoate | ~88% | google.com |
Indirect Synthesis via Precursor Transformation
Indirect methods focus on synthesizing a closely related precursor molecule and then converting it into the target compound through one or more functional group interconversions.
Amination of Ethyl 2-oxo-4-phenylbutanoate Derivatives
This pathway is one of the most practical approaches, leveraging the readily accessible Ethyl 2-oxo-4-phenylbutanoate precursor. The synthesis involves three main stages: synthesis of the keto-ester, α-methylation, and final amination.
Synthesis of Precursor : Ethyl 2-oxo-4-phenylbutanoate is synthesized via the Grignard method as detailed in section 2.1.3. google.com
α-Methylation : The next step is the introduction of a methyl group at the C2 position. This can be achieved by treating Ethyl 2-oxo-4-phenylbutanoate with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form an enolate, followed by quenching with a methylating agent like methyl iodide. This reaction yields the key intermediate, Ethyl 2-methyl-2-oxo-4-phenylbutanoate.
Reductive Amination : The final step is the conversion of the ketone functionality into the primary amine. Reductive amination of the α-keto-α-methyl ester with an ammonia (B1221849) source (like ammonia or ammonium chloride) and a reducing agent (such as sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation) directly yields this compound. This transformation is analogous to the well-documented reductive amination of the parent compound, Ethyl 2-oxo-4-phenylbutanoate. acs.orgresearchgate.net
Modifications of Related Butanoate Esters
An alternative indirect route involves modifying a more accessible amino ester, such as Ethyl 2-amino-4-phenylbutanoate. This approach requires the selective methylation of the α-carbon without affecting the existing amino and ester groups.
The strategy would first involve the protection of the nucleophilic amino group, for instance, by converting it into a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate. With the amine protected, the α-proton can be removed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate a stabilized enolate. This enolate is then treated with methyl iodide to install the methyl group at the α-position. Finally, removal of the protecting group under appropriate acidic (for Boc) or hydrogenolytic (for Cbz) conditions would furnish the desired this compound. This route requires careful control of reaction conditions to avoid side reactions such as N-alkylation or ester hydrolysis.
Asymmetric Synthesis of Enantiopure this compound
The creation of the quaternary stereocenter in this compound with high enantiomeric purity necessitates the use of asymmetric synthesis techniques. These methods guide the reaction to favor the formation of one enantiomer over the other. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective approaches.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Common chiral auxiliaries used in the synthesis of α-amino acids include Evans' oxazolidinones and pseudoephedrine.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of their application to α-alkylation of amino acid precursors are well-established. For instance, an N-acylated chiral auxiliary derived from an amino acid can be deprotonated to form a chiral enolate, which then reacts with an electrophile. In the context of the target molecule, this would involve the methylation of a derivative of 2-amino-4-phenylbutanoate attached to a chiral auxiliary. The steric hindrance provided by the auxiliary directs the approach of the methylating agent, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the desired enantiomer of the product.
A prominent example of a chiral auxiliary in amino acid synthesis is the use of nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. This method has been successfully applied to the synthesis of various α-amino acids. The chiral ligand acts as an auxiliary, and the complex can undergo diastereoselective alkylation. nih.gov
Asymmetric Catalysis (e.g., Organocatalysis, Biocatalysis)
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of this compound, a key chiral precursor is ethyl (R)-2-hydroxy-4-phenylbutanoate. This precursor can be synthesized with high enantiomeric excess through the microbial reduction of ethyl 2-oxo-4-phenylbutanoate. tandfonline.comoup.comnih.gov
Several microorganisms have been identified that can efficiently catalyze this reduction. For example, Rhodotorula minuta and Candida holmii have been shown to produce ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess. oup.comnih.gov The subsequent conversion of the hydroxyl group to an amino group, with retention or inversion of configuration, would lead to the desired enantiomer of ethyl 2-amino-4-phenylbutanoate, which could then be methylated at the alpha position.
Furthermore, enzyme-catalyzed asymmetric synthesis of (S)-2-amino-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid has been demonstrated using amino acid dehydrogenases, showcasing the potential of enzymatic routes to access the core amino acid structure. scilit.com
Transition metal catalysts combined with chiral ligands are powerful tools for asymmetric synthesis. While specific applications for the direct synthesis of this compound are not widely reported, related transformations provide a proof of concept. For instance, the catalytic asymmetric alkynylation of α-imino esters using a chiral copper(I) complex has been developed to produce optically active unnatural α-amino acid derivatives. nih.gov This methodology could potentially be adapted for the synthesis of the target molecule.
Diastereoselective Synthesis Strategies
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one in the molecule. In the context of this compound, a precursor containing a chiral center could be used to direct the introduction of the α-methyl group.
A relevant example is the synthesis of a related compound, ethyl 4-phenyl-4-oxo-2-((S)-1-phenylethylamino)butanoate, through a Mannich-type reaction. In this process, acetophenone, ethyl glyoxylate, and (S)-phenethylamine react in the presence of a catalyst like L-proline to yield the product with a degree of diastereoselectivity. google.com The chiral amine, (S)-phenethylamine, acts as a chiral auxiliary to induce asymmetry in the final product. A similar strategy could be envisioned for the synthesis of the target compound.
Optimization of Reaction Conditions and Yields
The efficiency and stereoselectivity of any synthetic method are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst loading, and the nature of reactants and reagents is crucial for maximizing the yield and enantiomeric excess of the desired product.
For instance, in the microbial reduction of ethyl 2-oxo-4-phenylbutanoate, factors like the choice of microorganism, culture medium, pH, temperature, and substrate concentration significantly impact the conversion and the enantiomeric excess of the resulting ethyl (R)-2-hydroxy-4-phenylbutanoate. tandfonline.com
Similarly, in chiral auxiliary-based approaches, the choice of the auxiliary, the base used for enolate formation, the reaction temperature, and the nature of the alkylating agent are critical variables that need to be fine-tuned to achieve high diastereoselectivity and yield. nih.govmdpi.com
In catalytic reactions, the structure of the chiral ligand, the metal precursor, the solvent, and the reaction temperature all play a pivotal role in determining the enantioselectivity. nih.gov A systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of enantiopure this compound.
Below is a hypothetical data table illustrating the kind of optimization that might be undertaken for a chiral ligand-catalyzed reaction.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Ligand A | Toluene (B28343) | 25 | 65 | 70 |
| 2 | Ligand A | THF | 25 | 72 | 75 |
| 3 | Ligand A | CH2Cl2 | 0 | 80 | 85 |
| 4 | Ligand B | CH2Cl2 | 0 | 85 | 92 |
| 5 | Ligand B | CH2Cl2 | -20 | 82 | 95 |
This table demonstrates how systematic variation of reaction parameters can lead to improved yield and enantioselectivity.
Solvent Effects in this compound Synthesis
The choice of solvent is critical in the synthesis of α-amino acids as it can influence reaction rates, yields, and in the case of asymmetric synthesis, enantioselectivity. Solvents affect the solubility of reactants, the stabilization of transition states, and the activity of catalysts.
In related asymmetric alkylations of glycine-derived Schiff bases, a common route to α-alkylated amino acids, the polarity of the solvent plays a crucial role. For instance, in phase-transfer catalysis (PTC), a biphasic system of a nonpolar organic solvent (like toluene or dichloromethane) and an aqueous base is employed. The organic solvent must effectively dissolve the substrate while facilitating the transfer of the catalyst between the two phases.
Table 1: Hypothetical Influence of Solvents on the Alkylation Step in the Synthesis of a Precursor to this compound
| Solvent | Dielectric Constant (ε) | Expected Outcome on Yield | Rationale |
| Toluene | 2.4 | Moderate to High | Good solubility for organic substrates, effective for phase-transfer catalysis. |
| Dichloromethane (DCM) | 9.1 | High | Higher polarity can enhance the rate of SN2 alkylation but may also lead to side reactions. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Aprotic polar solvent, can solvate cations, potentially influencing the reactivity of the enolate. |
| Acetonitrile (B52724) | 37.5 | Variable | High polarity may be beneficial but can also inhibit catalyst efficiency in some systems. |
| Hexane | 1.9 | Low | Poor solubility for ionic intermediates, generally not suitable for this type of reaction. |
This table is illustrative and based on general principles of organic synthesis, as specific data for the target compound is not available.
Catalyst Systems and Loadings
Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. For asymmetric synthesis, chiral catalysts are essential to control the stereochemistry at the α-carbon. Phase-transfer catalysts are commonly used for the alkylation of glycine imine esters.
Catalyst systems often involve a chiral catalyst, such as a cinchona alkaloid-derived quaternary ammonium salt, which facilitates the transfer of the nucleophile from the aqueous phase to the organic phase and induces chirality in the product. The loading of the catalyst is a critical parameter to optimize; sufficient loading is necessary to ensure a reasonable reaction rate, but excessive amounts can be costly and may lead to difficulties in purification. Typically, catalyst loadings range from 1 to 10 mol%.
Table 2: Representative Catalyst Systems for Asymmetric Alkylation of Amino Acid Precursors
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Key Features |
| Chiral Phase-Transfer Catalyst | O'Donnell Catalyst (Cinchona Alkaloid-derived) | 1-10 | Enables asymmetric alkylation of glycine Schiff bases under mild conditions. |
| Organocatalyst | Chiral Proline Derivatives | 5-20 | Used in asymmetric Strecker or Mannich reactions to form the amino acid backbone. |
| Transition Metal Catalyst | Chiral Ni(II) Complex | 1-5 | Catalyzes the asymmetric alkylation of glycine Schiff base complexes. |
This table presents examples of catalyst systems used for the synthesis of α,α-disubstituted amino acids, which are analogous to the target compound.
Temperature and Pressure Influence
Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of chemical reactions. In the synthesis of this compound, temperature control is crucial for managing reaction rates and preventing side reactions or decomposition of reactants and products.
Alkylation reactions are often exothermic. Lower temperatures (e.g., 0 °C to room temperature) are generally favored to enhance selectivity (including enantioselectivity in asymmetric syntheses) and minimize the formation of byproducts. Higher temperatures can accelerate the reaction but may compromise selectivity and yield.
Pressure is typically not a critical variable for the synthesis of this type of compound under standard laboratory conditions (e.g., alkylation or Strecker synthesis), which are usually performed at atmospheric pressure. High-pressure conditions might be employed in specific catalytic hydrogenation steps if such a route were used, but this is less common for the primary C-C bond-forming reactions in this context.
Table 3: General Effects of Temperature on the Synthesis of α-Amino Acid Precursors
| Temperature Range | Effect on Reaction Rate | Effect on Selectivity (Diastereo-/Enantio-) | Potential Issues |
| Low (-78 to 0 °C) | Slow | Generally High | Requires cryogenic equipment; reaction may be impractically slow. |
| Ambient (20 to 40 °C) | Moderate | Often Good | Optimal balance for many reactions; good for process control. |
| High (> 50 °C) | Fast | Generally Decreased | Increased risk of side reactions, racemization, and decomposition. |
This table outlines the general trends observed for temperature effects in reactions analogous to the synthesis of the target compound.
Chemical Reactivity and Transformations of Ethyl 2 Amino 2 Methyl 4 Phenylbutanoate
Reactions Involving the Amine Functionality
The primary amine group in ethyl 2-amino-2-methyl-4-phenylbutanoate is a nucleophilic center that readily participates in a range of reactions, including acylations, amidations, alkylations, and condensations.
Acylation and Amidation Reactions
The amine group can be readily acylated to form amides. A common method for this transformation is the reaction with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, N-acetylation can be achieved using acetic anhydride.
A one-pot method for concurrent N-acetylation and esterification of amino acids has been described using triethyl orthoacetate. nih.gov This reaction proceeds under neutral conditions and, in the case of α-amino acids, can provide the corresponding N-acetyl ethyl esters in good yields. nih.gov While this specific method was demonstrated on other amino acids, the principle is applicable to this compound.
Amidation can also be achieved by reacting the amino ester with a carboxylic acid in the presence of a coupling agent or by direct reaction with a primary or secondary amine, often under conditions that facilitate the removal of the alcohol byproduct.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetic Anhydride | N-acetyl-ethyl 2-amino-2-methyl-4-phenylbutanoate | Acylation |
| This compound | Triethyl orthoacetate | N-acetyl-ethyl 2-amino-2-methyl-4-phenylbutanoate | Acylation/Esterification nih.gov |
| This compound | Propylamine | N-propyl-2-amino-2-methyl-4-phenylbutanamide | Amidation |
Alkylation Reactions
The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. masterorganicchemistry.com
A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comrsc.org This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of the aldehyde or ketone determines the alkyl group introduced. For example, reaction with formaldehyde (B43269) followed by reduction would yield the N-methyl derivative, while reaction with acetaldehyde (B116499) would introduce an N-ethyl group. This method is highly versatile for installing a variety of alkyl groups. masterorganicchemistry.com
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reducing Agent | Product |
| This compound | Formaldehyde | NaBH₃CN | Ethyl 2-(methylamino)-2-methyl-4-phenylbutanoate |
| This compound | Acetone | NaBH(OAc)₃ | Ethyl 2-(isopropylamino)-2-methyl-4-phenylbutanoate |
| This compound | Benzaldehyde | NaBH₄ | Ethyl 2-(benzylamino)-2-methyl-4-phenylbutanoate |
Condensation Reactions
The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The formation of the imine is the first step in reductive amination, as discussed previously.
Reactions at the Ester Group
The ethyl ester functionality of the molecule is susceptible to nucleophilic attack at the carbonyl carbon, leading to transformations such as transesterification and hydrolysis.
Transesterification Processes
Transesterification involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic or basic conditions will lead to the formation of mthis compound and ethanol (B145695). masterorganicchemistry.com This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com Studies on the methanolysis of N-acetyl amino acid ethyl esters have shown that this transformation can be catalyzed under various conditions. nih.gov
| Starting Ester | Alcohol | Catalyst | Product |
| This compound | Methanol | Acid or Base | Mthis compound |
| This compound | Propanol | Acid or Base | Propyl 2-amino-2-methyl-4-phenylbutanoate |
Hydrolysis for Carboxylic Acid Formation
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-methyl-4-phenylbutanoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction is reversible, and the presence of a large excess of water favors the formation of the carboxylic acid.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt of the amino acid, which can then be neutralized with acid to afford the free carboxylic acid.
| Reaction Type | Reagents | Product |
| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ | 2-amino-2-methyl-4-phenylbutanoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | This compound, NaOH, H₂O | Sodium 2-amino-2-methyl-4-phenylbutanoate |
Reactions Involving the Phenyl Ring and Aliphatic Chain
The reactivity of the phenylethyl portion of the molecule is typical of alkylbenzenes, centering on the aromatic ring and the benzylic positions of the aliphatic chain.
The phenylethyl substituent on the benzene (B151609) ring acts as an electron-donating group through hyperconjugation, thereby activating the ring towards electrophilic aromatic substitution. libretexts.orgpdx.edufiveable.mewikipedia.org This activating nature directs incoming electrophiles primarily to the ortho and para positions. pdx.edu The steric hindrance imposed by the rest of the molecule might influence the ratio of ortho to para products.
Table 1: Predicted Products of Aromatic Electrophilic Substitution
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-amino-2-methyl-4-(4-nitrophenyl)butanoate and Ethyl 2-amino-2-methyl-4-(2-nitrophenyl)butanoate |
| Halogenation | Br₂, FeBr₃ | Ethyl 2-amino-4-(4-bromophenyl)-2-methylbutanoate and Ethyl 2-amino-4-(2-bromophenyl)-2-methylbutanoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-amino-4-(4-acylphenyl)-2-methylbutanoate and Ethyl 2-amino-4-(2-acylphenyl)-2-methylbutanoate |
Note: The table presents predicted products based on general principles of electrophilic aromatic substitution.
The phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions. This transformation typically requires high pressure and temperature, along with a suitable catalyst such as rhodium on carbon or ruthenium. researchgate.net
Table 2: Potential Hydrogenation Products
| Reaction | Reagents/Catalyst | Product |
| Phenyl Ring Hydrogenation | H₂, Rh/C or RuO₂ | Ethyl 2-amino-4-cyclohexyl-2-methylbutanoate |
Note: The conditions for hydrogenation would need to be carefully selected to avoid reduction of the ester group.
Dehydrogenation of the phenyl ring is not a typical reaction under standard laboratory conditions as it would involve the disruption of a stable aromatic system.
The butanoate chain offers several sites for chemical modification, primarily at the ester and amino functionalities.
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-2-methyl-4-phenylbutanoic acid. google.com
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-amino-2-methyl-4-phenylbutan-1-ol. orgsyn.org
Amide Formation: The ester can react with amines to form amides, a process that may be facilitated by heating or the use of catalysts. nih.govgoogle.comorganic-chemistry.org
Table 3: Transformations of the Butanoate Chain
| Reaction | Reagents | Functional Group Transformation | Product |
| Ester Hydrolysis | H₃O⁺ or OH⁻ | -COOEt → -COOH | 2-Amino-2-methyl-4-phenylbutanoic acid |
| Ester Reduction | LiAlH₄, then H₂O | -COOEt → -CH₂OH | 2-Amino-2-methyl-4-phenylbutan-1-ol |
| Amide Formation | R'NH₂ | -COOEt → -CONHR' | N-R'-2-amino-2-methyl-4-phenylbutanamide |
Derivatization Strategies for Structural Diversity
The core structure of this compound can be modified to generate a library of derivatives with diverse structural features. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
Derivatization can be readily achieved at the primary amino group.
N-Alkylation: The amino group can be alkylated using alkyl halides.
N-Acylation: Reaction with acyl chlorides or acid anhydrides will yield the corresponding N-acyl derivatives.
N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Table 4: N-Substituted Derivatives
| Reaction | Reagents | Product Class |
| N-Alkylation | R-X (Alkyl halide) | Secondary or Tertiary Amine |
| N-Acylation | RCOCl | Amide |
| N-Sulfonylation | RSO₂Cl | Sulfonamide |
The bifunctional nature of this compound (possessing both an amino and an ester group, and a reactive phenyl ring) makes it a potential precursor for the synthesis of various heterocyclic compounds.
Lactam Formation: Intramolecular cyclization between the amino group and the ester can lead to the formation of a lactam, specifically a piperidinone derivative. This reaction is typically driven by heat or the use of specific reagents.
Pictet-Spengler Reaction: While a classic Pictet-Spengler reaction involves a β-arylethylamine, modifications of this reaction could potentially be employed. wikipedia.orgresearchgate.netnih.govebrary.netrsc.org For instance, after N-acylation to form an amide, subsequent intramolecular electrophilic substitution onto the phenyl ring could lead to the formation of a dihydroisoquinoline ring system.
Bischler-Napieralski Reaction: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.orgyoutube.com N-acylation of this compound would provide the necessary precursor for such a transformation, leading to dihydroisoquinoline derivatives.
Table 5: Potential Cyclization Products
| Reaction Type | Precursor Modification (if any) | Heterocyclic Product |
| Lactamization | None | 3-Methyl-3-(phenylethyl)piperidin-2-one |
| Pictet-Spengler type | N-acylation followed by reaction with an aldehyde | Tetrahydroisoquinoline derivative |
| Bischler-Napieralski type | N-acylation | Dihydroisoquinoline derivative |
Note: The feasibility and specific conditions for these cyclization reactions would require experimental investigation.
Mechanistic Investigations of Reactions Involving Ethyl 2 Amino 2 Methyl 4 Phenylbutanoate
Elucidation of Reaction Pathways and Intermediates
Table 1: Hypothetical Intermediates in Reactions of Ethyl 2-amino-2-methyl-4-phenylbutanoate
| Reaction Type | Plausible Intermediate | Description |
| Ester Hydrolysis (Acid-Catalyzed) | Protonated Carbonyl Species | The ester carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |
| Ester Hydrolysis (Base-Catalyzed) | Tetrahedral Alkoxide Intermediate | A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. |
| N-Alkylation | Quaternary Ammonium (B1175870) Salt | The nitrogen atom of the amino group acts as a nucleophile, attacking an alkyl halide to form a quaternary ammonium salt. |
| N-Acylation | Tetrahedral Amide Intermediate | The amino group attacks an acylating agent (e.g., an acid chloride), leading to a tetrahedral intermediate that collapses to form an amide. |
This table is based on general mechanistic principles and does not represent experimentally verified intermediates for this compound.
Kinetic Studies and Rate-Determining Steps
The rate law is directly related to the stoichiometry of the rate-determining step. youtube.com Identifying this step is a key aspect of understanding the reaction mechanism. libretexts.orgkhanacademy.org
Table 2: Hypothetical Rate Laws for Reactions of this compound
| Reaction Type | Hypothetical Rate Law | Plausible Rate-Determining Step |
| SN2 N-Alkylation with Methyl Iodide | Rate = k[this compound][CH₃I] | Nucleophilic attack of the amino group on methyl iodide. |
| Base-Catalyzed Ester Hydrolysis | Rate = k[this compound][OH⁻] | Nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. |
This table presents hypothetical rate laws based on common reaction mechanisms and has not been experimentally verified for this compound.
Stereochemical Course of Reactions
The stereochemical course of a reaction describes the three-dimensional arrangement of atoms in the products relative to the reactants. Since this compound possesses a stereocenter at the α-carbon, reactions at or near this center can proceed with retention, inversion, or racemization of configuration. The stereochemical outcome provides critical insights into the reaction mechanism.
For instance, a reaction proceeding through an SN2 mechanism at a chiral center adjacent to the amino ester would be expected to occur with an inversion of configuration. Conversely, an SN1 reaction would likely lead to racemization due to the formation of a planar carbocation intermediate. The stereochemistry of related compounds, such as 2-amino-2-phenylbutyric acid, has been studied to determine their absolute configurations. rsc.org
Computational and Theoretical Mechanistic Insights
In the absence of extensive experimental data, computational and theoretical chemistry can offer valuable predictions about reaction mechanisms. researchgate.net Quantum mechanical calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. These calculations can help to elucidate reaction pathways and predict kinetic and thermodynamic parameters.
Spectroscopic and Chromatographic Methodologies for Analysis and Characterization
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Ethyl 2-amino-2-methyl-4-phenylbutanoate, with its chiral center at the C2 position, advanced NMR techniques are critical for confirming its constitution and defining its three-dimensional structure.
Elucidation of Stereochemistry via NMR
The determination of the relative and absolute stereochemistry of chiral molecules is a significant challenge in chemical analysis. For this compound, which possesses a quaternary stereocenter, specific NMR methods are utilized. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to establish through-space proximity between protons. By observing correlations between the protons of the ethyl group, the C2-methyl group, and the protons on the phenylethyl side chain, the relative orientation of these groups can be inferred. Furthermore, the use of chiral derivatizing agents, which react with the amino group to form diastereomers, allows for the differentiation of enantiomers by creating distinct NMR signals for each. The relative integration and chemical shifts of these new signals can be used to determine the enantiomeric excess of a sample.
Dynamic NMR Studies of Conformation
Molecules are not static entities; they undergo a variety of dynamic processes, including bond rotation and conformational changes. Dynamic NMR (DNMR) spectroscopy is used to study these processes that occur on the NMR timescale. For this compound, variable temperature (VT) NMR experiments can provide valuable information on the conformational dynamics. Rotational barriers around the C2-C3 and C3-C4 bonds can be investigated by monitoring the coalescence of NMR signals as the temperature is changed. This analysis reveals the energy barriers between different staggered conformations (rotamers) and identifies the most stable conformational state of the molecule in solution.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and to gain structural information through fragmentation patterns. For this compound (Molecular Weight: 221.30 g/mol ), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition (C13H19NO2).
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The resulting mass spectrum would be expected to show a prominent molecular ion peak ([M]+ or [M+H]+). Analysis of the fragmentation pattern provides further structural confirmation. Expected fragmentation pathways could include the loss of the ethoxy group (-OCH2CH3) from the ester, cleavage of the ethyl group, or cleavage of the phenylethyl side chain, leading to characteristic fragment ions that help piece together the molecular structure. GC-MS or LC-MS setups are particularly useful for assessing purity by separating the target compound from any impurities before mass analysis.
| Technique | Ionization Method | Expected m/z | Information Obtained |
| HRMS | ESI | [M+H]+ | Exact mass and elemental composition |
| GC-MS | EI | [M]+ and fragments | Molecular weight and structural fragments |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups.
N-H stretch : Bands in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
C-H stretch : Bands just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.
C=O stretch : A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.
C-N stretch : Absorptions in the 1000-1250 cm⁻¹ region.
Aromatic C=C bends : Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending in the 690-900 cm⁻¹ region, indicating the substitution pattern of the phenyl ring.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Amine (N-H) | 3300 - 3400 |
| Ester (C=O) | 1730 - 1750 |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophore in this compound is the phenyl group. This would result in characteristic absorption bands in the UV region, typically around 254-260 nm, arising from π to π* transitions within the benzene (B151609) ring.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
While NMR can provide information about the relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound, or a salt thereof, must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the exact spatial arrangement of every atom. This technique provides unambiguous proof of the connectivity, bond lengths, bond angles, and the absolute stereochemistry of the chiral center.
Chromatographic Techniques for Separation and Purity
Chromatography is essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC)
Gas chromatography is a fundamental technique for assessing the volatility and purity of this compound. The analysis is typically performed using a gas chromatograph coupled with a mass spectrometer (GC-MS), which provides both retention time data for identification and mass spectral data for structural elucidation.
In a typical GC-MS analysis, the sample is first vaporized in a heated injector. The gaseous analytes are then carried by an inert gas, such as helium or nitrogen, through a capillary column. The column, often coated with a stationary phase like a polysiloxane, separates compounds based on their boiling points and interactions with the stationary phase.
It is important to note that compounds structurally similar to this compound can undergo decomposition at elevated temperatures within the GC injector. researchgate.net To mitigate thermal degradation and improve peak shape, derivatization is often employed. A common derivatization agent is ethyl chloroformate, which reacts with the amino group to form a more stable and volatile derivative suitable for GC analysis. researchgate.netnih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Amino Acid Ester
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
For the analysis of amino acid esters, a buffer is often added to the mobile phase to control the pH and ensure consistent ionization of the amino group, which can improve peak shape and reproducibility. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light.
Table 2: Representative HPLC Conditions for the Analysis of a Phenyl-substituted Amino Acid Ester
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple, rapid, and cost-effective method used for the qualitative analysis of this compound. rjpbcs.com It is particularly useful for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and determining the appropriate solvent system for column chromatography. researchgate.net
The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
After the solvent front has reached a certain height, the plate is removed and dried. The separated spots can be visualized under UV light or by staining with a suitable reagent, such as ninhydrin, which reacts with the primary amino group to produce a colored spot. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.
Table 3: Example TLC System for Amino Acid Ester Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) and/or Ninhydrin stain |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of liquid chromatography used to separate these enantiomers and determine the enantiomeric purity of a sample.
This technique utilizes a chiral stationary phase (CSP), which is designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of chiral amines and amino acid esters. researchgate.net
The mobile phase is typically a mixture of a nonpolar organic solvent, such as hexane, and a polar modifier, like isopropanol (B130326) or ethanol (B145695). The choice of the mobile phase composition can significantly influence the separation efficiency. The separated enantiomers are detected as they elute from the column, and the ratio of their peak areas is used to calculate the enantiomeric excess (ee).
Table 4: General Conditions for Chiral HPLC Separation of Amino Acid Esters
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Theoretical and Computational Studies on Ethyl 2 Amino 2 Methyl 4 Phenylbutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of Ethyl 2-amino-2-methyl-4-phenylbutanoate. Methods such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) calculations, often utilizing basis sets like 6-311++G(d,p), can provide detailed insights into the molecule's properties. researchgate.net These calculations can determine optimized molecular geometry, bond lengths, and bond angles.
Furthermore, these methods are instrumental in exploring the molecule's reactivity. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a picture of the molecule's electron-donating and accepting capabilities can be formed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Other descriptors that can be calculated include ionization potential, electron affinity, and global hardness and softness, which further characterize the molecule's reactivity.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.395 |
| LUMO Energy | -0.012 | -0.327 |
| HOMO-LUMO Gap | 0.223 | 6.068 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic nature of this compound by simulating the movement of its atoms over time. nih.govnih.gov This computational technique can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. By understanding the molecule's flexibility and the shapes it is likely to adopt, insights into its physical and chemical properties can be gained.
MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surroundings affect the molecule's conformation. The results of these simulations can be analyzed to determine properties like the radius of gyration and root-mean-square deviation (RMSD), which provide quantitative measures of the molecule's size and conformational stability.
Docking and Molecular Recognition Studies (Non-biological application context)
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery, it also has applications in non-biological contexts such as materials science and catalysis. For this compound, docking studies could be employed to investigate its interaction with synthetic receptors or its potential to bind to the surfaces of materials.
These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This information is valuable for designing new materials with specific recognition properties or for understanding the mechanism of action of catalysts where this molecule might act as a ligand.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to assist in the assignment of vibrational modes. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using quantum chemical calculations. These theoretical predictions can be a powerful tool in confirming the structure of the molecule and in assigning the signals in experimentally obtained ¹H and ¹³C NMR spectra.
Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Amino) | 2.5 |
| ¹H (Methyl) | 1.2 |
| ¹³C (Carbonyl) | 175.0 |
| ¹³C (Phenyl C1) | 138.0 |
Note: The data in this table is for illustrative purposes and represents typical chemical shift ranges for the functional groups present in the molecule. Specific computational predictions for this compound are not available in the cited literature.
Applications of Ethyl 2 Amino 2 Methyl 4 Phenylbutanoate As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The synthesis of α,α-disubstituted α-amino acids is a significant focus in organic chemistry and drug discovery, as they serve as valuable precursors to complex bioactive compounds. nih.govresearchgate.net While the parent, non-methylated amino acid L-homophenylalanine is a well-known precursor for producing angiotensin-converting enzyme (ACE) inhibitors, the introduction of an α-methyl group offers a route to novel pharmaceutical analogues. researchgate.net This modification can enhance the pharmacokinetic properties of a drug, for instance, by improving metabolic stability or bioavailability. chemimpex.com
The α-methyl group provides steric hindrance and increases hydrophobicity, properties that are advantageous in drug design. chemimpex.comkennesaw.edu Ethyl 2-amino-2-methyl-4-phenylbutanoate, as a protected form of α-methyl-homophenylalanine, is an ideal intermediate for synthetic chemists. The ethyl ester group protects the carboxylic acid, allowing for selective reactions at the amino group, making it a versatile building block in the multi-step synthesis of complex pharmaceuticals and other biologically active molecules. chemimpex.commasterorganicchemistry.com
Table 1: Synthetic Utility of α-Methyl-Homophenylalanine Derivatives
| Feature | Role in Synthesis | Impact on Target Molecule |
| Quaternary α-Carbon | Provides steric bulk around the reactive centers. | Can lock specific conformations; may improve resistance to enzymatic degradation. |
| Ethyl Ester Group | Acts as a protecting group for the carboxylic acid. | Enables selective chemical modification at the amine functionality. masterorganicchemistry.com |
| Phenylethyl Side Chain | Contributes to the molecule's overall size and hydrophobicity. | Influences binding interactions with biological targets. |
| Chirality | Serves as a chiral building block. | Allows for the stereospecific synthesis of enantiomerically pure complex molecules. google.com |
Utilization in Peptide and Peptidomimetic Research (Focus on chemical synthesis, not biological function)
In the field of peptide science, α,α-disubstituted amino acids like α-methyl-homophenylalanine are of particular interest for their profound impact on peptide structure. nih.gov When incorporated into a peptide chain, the presence of the α-methyl group restricts the conformational freedom of the peptide backbone. nih.gov This steric hindrance makes it difficult for the peptide to adopt the typical structures that are susceptible to cleavage by proteases, thus enhancing the peptide's stability. kennesaw.edu
This conformational control is a cornerstone of peptidomimetic research—the design of molecules that mimic the structure and function of natural peptides. The rigid structure imposed by α-methyl-homophenylalanine can force a peptide into a specific secondary structure, such as a 3₁₀-helical conformation. nih.gov This allows chemists to synthesize peptides with well-defined shapes to study structure-activity relationships or to design therapeutic agents. kennesaw.edu The synthesis of peptides containing these modified amino acids typically employs standard solid-phase or solution-phase peptide synthesis methodologies, where the protected α-methyl-homophenylalanine derivative is coupled with other amino acids. masterorganicchemistry.comsigmaaldrich.com
Table 2: Influence of α-Methyl-Homophenylalanine on Peptide Synthesis and Structure
| Property Conferred | Structural Consequence | Application in Chemical Synthesis |
| Conformational Restriction | Limits the range of possible dihedral angles (phi/psi) of the peptide backbone. nih.gov | Enables the synthesis of peptides with predictable and stable secondary structures (e.g., helices). nih.gov |
| Increased Proteolytic Stability | Steric hindrance at the α-carbon prevents recognition and cleavage by protease enzymes. kennesaw.edu | Allows for the creation of long-lasting peptide-based molecules for research without rapid degradation. |
| Helicity Induction | Promotes the formation of helical structures, particularly the 3₁₀-helix. nih.gov | Used as a tool to design and synthesize peptide foldamers and study helical conformations. |
Contributions to New Synthetic Methodologies
The synthesis of α,α-disubstituted amino acids is chemically challenging due to the steric hindrance of creating a quaternary carbon center adjacent to other functional groups. nih.gov This difficulty has driven the development of novel and innovative synthetic methods in organic chemistry. researchgate.net this compound and its parent acid are targets for these advanced synthetic strategies.
General approaches for synthesizing these compounds can be categorized in several ways:
Enantioretentive Approaches : These methods start with an optically active α-amino acid and replace the α-hydrogen with a methyl group while preserving the original stereochemistry. google.com One patented process involves converting an N-protected amino acid into an oxazolidinone intermediate, which facilitates the introduction of the second substituent before hydrolysis yields the final product. google.com
Asymmetric Alkylation : This involves the diastereoselective alkylation of chiral enamines or imines derived from amino acid esters. acs.org
Catalytic Asymmetric Methods : Modern approaches utilize chiral catalysts to perform enantioselective additions to α-iminoesters, providing a direct route to these valuable compounds. rsc.org
Sigmatropic Rearrangements : The aza- nih.govresearchgate.net-Wittig rearrangement has been explored as a method to synthesize chiral α,α-disubstituted-α-amino acid derivatives. rsc.org
These methodologies represent significant contributions to the field of asymmetric synthesis, providing chemists with tools to access sterically congested and structurally complex amino acid derivatives.
Potential in Materials Science or Polymer Chemistry
While direct applications of this compound in materials science are not widely documented, the incorporation of amino acid derivatives into polymers is an active area of research. Polymers such as Poly(ester amide)s (PEAs) combine the properties of polyesters and polyamides and are valued for their biocompatibility and biodegradability, making them suitable for biomedical applications like tissue engineering. tum.de
The inclusion of a sterically hindered, α,α-disubstituted amino acid like α-methyl-homophenylalanine into a polymer backbone could significantly alter the material's properties. The bulky phenylethyl side chain and the quaternary center would disrupt chain packing and crystallinity, potentially leading to more amorphous materials with lower melting points and increased solubility. Furthermore, the absence of the α-hydrogen atom would prevent its participation in hydrogen bonding, which could impact the mechanical properties and thermal stability of the resulting polymer. tum.de This makes α,α-disubstituted amino acids interesting, albeit underexplored, monomers for creating novel polymers with tailored physical and biological characteristics.
Future Research Directions and Challenges
Development of More Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental responsibility necessitates the development of greener synthetic methods. For α,α-disubstituted amino acids, this involves moving away from hazardous reagents and energy-intensive conditions.
Recent advancements have highlighted promising green paradigms. Visible-light-mediated transformations, for instance, offer a robust and relatively benign alternative to thermally driven reactions, enabling transformations that were previously difficult to achieve. nih.gov Another innovative approach involves using formate (B1220265) salts as both a hydrogen carrier and a C1 source for preparing α-amino acid derivatives under mild conditions. rsc.org This method utilizes a photoexcited naphthalene (B1677914) thiolate as a dual photoexcited single-electron reductant and a hydrogen atom transfer (HAT) catalyst, facilitating efficient metal-free radical-radical cross-coupling. rsc.org
Future research will likely focus on expanding the scope of these photoredox-catalyzed reactions and exploring other sustainable strategies. Key goals include:
Biocatalysis: Employing enzymes to catalyze the synthesis of α,α-disubstituted amino acids offers high stereospecificity and mild reaction conditions. symeres.com The use of aminopeptidases or amidases for the enzymatic resolution of amide precursors is a proven method that can be expanded to a broader range of substrates. symeres.com
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and allow for safer handling of reactive intermediates compared to traditional batch processes.
Benign Solvents: Replacing conventional organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a critical area of development.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
| Green Strategy | Description | Potential Advantage |
| Visible-Light Photocatalysis | Uses light as an energy source to drive chemical reactions with a catalyst. nih.gov | Mild conditions, reduced energy consumption, access to novel reactivity. nih.gov |
| Biocatalysis | Utilizes enzymes to perform specific chemical transformations. symeres.com | High enantioselectivity, mild reaction conditions, biodegradable catalysts. symeres.com |
| Formate-Mediated Hydrogen Transfer | Employs formate salts as a hydrogen carrier and C1 source in metal-free radical coupling. rsc.org | Avoids heavy metal catalysts, utilizes a readily available C1 source. rsc.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, improved heat and mass transfer, easier scalability. |
Exploration of Novel Reactivity Patterns
The quaternary stereocenter of Ethyl 2-amino-2-methyl-4-phenylbutanoate imparts significant steric hindrance, which can be exploited to explore novel reactivity. While challenging, the functionalization of this scaffold is crucial for creating diverse analogues.
Recent progress in the synthesis of quaternary α-amino esters has come from methods like aza-Friedel−Crafts alkylation, which demonstrates an exceptionally broad scope with various arene nucleophiles under ambient conditions. chemrxiv.orgchemrxiv.org Radical-based procedures have also emerged as milder and more versatile strategies for both the synthesis and modification of complex amino acids. researchgate.net
Future investigations will aim to uncover new transformations and expand the synthetic toolkit for this class of compounds. Areas of interest include:
Late-Stage Functionalization: Developing methods to modify the phenyl ring or other parts of the molecule after the core structure is assembled. This is particularly valuable for creating libraries of related compounds for screening purposes.
Catalytic C-H Activation: Directly converting C-H bonds into new functional groups is a powerful and atom-economical strategy. Applying this to the sterically congested environment of α,α-disubstituted amino acids remains a significant challenge. mdpi.com
Umpolung Reactivity: Reversing the normal polarity of the functional groups to enable new bond formations. For instance, developing methods for the umpolung asymmetric alkylation of imine derivatives could provide new routes to chiral α-tertiary amines. rsc.org
Multi-component Reactions: Designing one-pot reactions where three or more reactants combine to form the product can significantly improve efficiency and reduce waste. researchgate.net
Advanced Stereocontrol in Asymmetric Synthesis
Controlling the absolute stereochemistry of the quaternary carbon is arguably the most critical challenge in the synthesis of chiral α,α-disubstituted amino acids. While significant progress has been made, achieving high enantioselectivity for a wide range of substrates remains a primary objective.
Strategies such as phase-transfer catalysis using Cinchona alkaloid-derived catalysts have shown high stereocontrol in the asymmetric alkylation of glycine-imine derivatives. researchgate.net Additionally, catalytic asymmetric alkynylation of α-imino esters using chiral Cu(I) complexes provides a versatile route to optically active unnatural α-amino acid derivatives. nih.gov The development of chiral halonium salts as potent halogen-bonding-donor catalysts has also opened new avenues for asymmetric Mannich reactions to construct contiguous tetrasubstituted carbon centers. beilstein-journals.orgbeilstein-journals.org
The future of stereocontrol in this field will likely involve several key research directions:
Synergistic Catalysis: Combining two or more catalysts that work in concert to control different aspects of the reaction can lead to higher stereoselectivity than either catalyst could achieve alone. This includes dual-metal catalysis systems, such as Ni/Co, which can offer enhanced efficiency. rsc.org
Organocatalysis: The use of small organic molecules as catalysts continues to be a major area of research, offering metal-free alternatives for asymmetric synthesis.
Development of Novel Chiral Ligands: Designing and synthesizing new chiral ligands for transition-metal catalysts is essential for improving the enantioselectivity and substrate scope of existing reactions. organic-chemistry.org
Dynamic Kinetic Resolution: Combining the resolution of a racemic starting material with in-situ racemization of the unwanted enantiomer allows for the theoretical conversion of the entire substrate into a single enantiomer of the product.
| Asymmetric Strategy | Mechanism | Key Feature |
| Phase-Transfer Catalysis | A chiral catalyst shuttles reactants between two immiscible phases (e.g., organic and aqueous). researchgate.net | Operational simplicity, mild conditions. researchgate.net |
| Transition-Metal Catalysis | A chiral ligand coordinates to a metal center, creating a chiral environment for the reaction. rsc.orgnih.gov | High turnover numbers, broad applicability. rsc.orgnih.gov |
| Halogen-Bonding Catalysis | Uses chiral halonium salts to activate substrates through non-covalent halogen bonding. beilstein-journals.orgbeilstein-journals.org | Powerful activation of electrophiles, unique stereochemical outcomes. beilstein-journals.orgbeilstein-journals.org |
| Synergistic Catalysis | Employs multiple catalysts that operate cooperatively in a single reaction vessel. rsc.org | Can achieve levels of selectivity and reactivity not possible with a single catalyst. rsc.org |
Integration into Automated Synthesis Platforms
The demand for libraries of complex molecules for drug discovery and materials science has driven the development of automated synthesis platforms. Integrating the synthesis of sterically hindered amino acids like this compound into these platforms presents a significant engineering and chemical challenge.
High-throughput synthesis, particularly solid-phase peptide synthesis (SPPS), has become a highly efficient procedure in organic chemistry. nih.govamerigoscientific.com However, incorporating sterically demanding building blocks like α,α-disubstituted amino acids can be problematic. The coupling efficiency can be low, requiring modified protocols or more potent coupling reagents. nih.gov
Future research will need to address these challenges to enable the routine use of such compounds in automated synthesis:
Optimized Coupling Protocols: Developing new coupling reagents and reaction conditions specifically designed to overcome the steric hindrance of α,α-disubstituted amino acids is crucial.
Flow Chemistry Integration: Automated flow chemistry platforms can offer precise control over reaction parameters, enabling the optimization and execution of challenging synthetic steps.
Robotics and AI: The use of robotic platforms controlled by artificial intelligence or machine learning algorithms can accelerate the discovery of optimal reaction conditions for incorporating these building blocks.
On-Resin Modifications: Developing reliable methods for the chemical modification of the amino acid after it has been attached to a solid support would greatly expand the diversity of compounds that can be generated automatically.
Computational Design of this compound Analogues for Chemical Probes
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. rsc.org For a scaffold like this compound, these methods can guide the synthesis of analogues with specific, pre-determined properties, such as those required for chemical probes.
Fluorescent probes are vital for medical diagnostics and bio-imaging. rsc.org In silico design can be used to predict the optical properties of novel molecules, tuning them to emit in the desired biological window (e.g., 650 to 950 nm) to avoid interference from biological pigments and tissue autofluorescence. rsc.orgresearchgate.net Computational methods can also be used to design synthetic binding proteins and peptide aptamers, where the unique conformational constraints imposed by an α,α-disubstituted amino acid could be used to create highly specific binding motifs. nih.gov
Future directions in this area include:
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to predict the photophysical properties (absorption/emission wavelengths, quantum yield) of new fluorophore designs based on the core structure.
Molecular Docking: Simulating the interaction of designed analogues with biological targets, such as enzymes or receptors, to predict binding affinity and guide the design of potent and selective inhibitors or probes. researchgate.net
Machine Learning Models: Training machine learning algorithms on existing datasets of molecules and their properties to predict the characteristics of new, unsynthesized analogues, thereby accelerating the design-synthesis-test cycle.
De Novo Design: Developing algorithms that can design novel molecular structures from scratch, optimized for a specific function, using the α,α-disubstituted amino acid as a key structural constraint. nih.gov
Q & A
Q. Key parameters :
- Temperature : Lower temperatures (0–5°C) during amination reduce side reactions.
- Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) improve enantiomeric excess (ee).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography.
| Method | Reagents | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, NH₃/EtOH | 65–75 | 85–92 | |
| Bromination-esterification | PBr₃, EtOH | 70–80 | N/A |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Distinct signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methyl group (δ 1.5 ppm, singlet), and aromatic protons (δ 7.2–7.4 ppm, multiplet) .
- ¹³C NMR : Carbonyl (δ 170–175 ppm), quaternary carbons (δ 45–50 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₃H₁₉NO₂, theoretical 221.14 g/mol) and fragmentation patterns (e.g., loss of –OEt group at m/z 148) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) mobile phase .
What strategies are recommended for resolving contradictions in reported bioactivity data of this compound derivatives?
Answer: Contradictions often arise from:
- Purity variability : Use HPLC (≥98% purity) and quantify impurities via LC-MS .
- Assay conditions : Standardize cell lines (e.g., HEK-293 for receptor binding) and incubation times .
- Structural analogs : Compare activity with derivatives (e.g., ethyl 2-amino-4-(methylthio)butanoate) to identify pharmacophore requirements .
Example : A 2024 study resolved discrepancies in antimicrobial activity by correlating logP values (2.1–3.5) with membrane permeability .
How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for amide bond formation or ester hydrolysis. For example, B3LYP/6-31G* level predicts activation energy for nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., water:acetonitrile mixtures) .
- Docking studies : Predict binding affinity to biological targets (e.g., GABA receptors) using AutoDock Vina .
What are the key considerations for optimizing the solubility and stability of this compound in various solvents?
Answer:
- Solubility :
- Stability :
- Store at –20°C under argon to prevent ester hydrolysis.
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
| Solvent | Solubility (mg/mL) | Stability (t₁/₂, days) |
|---|---|---|
| Water | <0.1 | 2 |
| DMSO | >50 | 30 |
| EtOH | 15–20 | 15 |
How can researchers design kinetic studies to elucidate the metabolic pathways of this compound in biological systems?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH to monitor phase I metabolites (e.g., hydroxylation at C4) .
- Isotopic labeling : Synthesize ¹⁴C-labeled compound to trace excretion pathways .
- LC-MS/MS quantification : Use MRM mode for metabolites (e.g., m/z 221 → 148 for the parent ion) .
Key findings : A 2023 study identified CYP3A4 as the primary enzyme responsible for oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
